Tak-925
Description
Danavorexton (TAK-925) is a small-molecule, selective orexin 2 receptor (OX2R) agonist developed for treating hypersomnia disorders, including idiopathic hypersomnia (IH) and narcolepsy types 1 (NT1) and 2 (NT2) . Unlike non-selective orexin agonists, Danavorexton specifically targets OX2R, which is critical for regulating wakefulness without activating OX1R-linked pathways (e.g., stress responses) . Administered intravenously, Danavorexton rapidly enhances wakefulness, with clinical trials demonstrating significant improvements in sleep latency and vigilance within 2 hours of infusion . Its pharmacokinetic profile includes a short half-life (~3 hours), enabling precise control over therapeutic effects .
Structure
2D Structure
Properties
IUPAC Name |
methyl (2R,3S)-3-(methanesulfonamido)-2-[(4-phenylcyclohexyl)oxymethyl]piperidine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H32N2O5S/c1-27-21(24)23-14-6-9-19(22-29(2,25)26)20(23)15-28-18-12-10-17(11-13-18)16-7-4-3-5-8-16/h3-5,7-8,17-20,22H,6,9-15H2,1-2H3/t17?,18?,19-,20-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXZAJSZFFARTEI-GUMHCPJTSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)N1CCCC(C1COC2CCC(CC2)C3=CC=CC=C3)NS(=O)(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)N1CCC[C@@H]([C@@H]1COC2CCC(CC2)C3=CC=CC=C3)NS(=O)(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H32N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401336757 | |
| Record name | Danavorexton | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401336757 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
424.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2114324-48-8 | |
| Record name | Danavorexton | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=2114324488 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Danavorexton | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401336757 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | DANAVOREXTON | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1QMD83K4YN | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Preparation Methods
The synthesis of Danavorexton involves several steps, starting with the preparation of the core piperidine structure. The synthetic route typically includes:
Formation of the Piperidine Core: The piperidine core is synthesized through a series of reactions involving the cyclization of appropriate precursors.
Functionalization: The core structure is then functionalized with various substituents, including the methanesulfonamido group and the phenylcyclohexyl group.
Final Assembly: The final step involves the esterification of the piperidine core with methanol to form the methyl ester.
Industrial production methods for Danavorexton are likely to involve similar synthetic routes but optimized for large-scale production. This includes the use of high-yield reactions, efficient purification techniques, and stringent quality control measures to ensure the purity and consistency of the final product.
Chemical Reactions Analysis
Danavorexton undergoes several types of chemical reactions, including:
Oxidation: Danavorexton can undergo oxidation reactions, particularly at the methanesulfonamido group.
Reduction: Reduction reactions can occur at the ester functional group, converting it to the corresponding alcohol.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Narcolepsy Treatment
Danavorexton has shown promising results in treating narcolepsy, a disorder characterized by excessive daytime sleepiness and sudden sleep attacks. A study demonstrated that danavorexton significantly increased wakefulness in narcoleptic mouse models and human subjects. In a clinical trial involving healthy participants, danavorexton was found to produce statistically significant improvements in wakefulness compared to placebo, as measured by the Maintenance of Wakefulness Test (MWT) .
Key Findings:
- Increased Wakefulness: Danavorexton improved mean sleep latency significantly in both animal models and human trials.
- Safety Profile: The drug exhibited a favorable safety profile with minimal serious adverse events reported .
Idiopathic Hypersomnia
Idiopathic hypersomnia (IH) is another condition where danavorexton has been investigated. A phase 1b study indicated that danavorexton improved both subjective and objective measures of excessive daytime sleepiness in individuals with IH. Participants receiving danavorexton demonstrated enhanced performance on psychomotor vigilance tasks compared to those receiving placebo .
Clinical Trial Data:
- Participants: 28 adults with IH.
- Results: Significant improvements in MWT scores and reduced scores on the Karolinska Sleepiness Scale (KSS) were observed .
Postoperative Recovery
Recent studies have explored the use of danavorexton in enhancing recovery from anesthesia, particularly in patients undergoing abdominal surgery. Preliminary results suggest that danavorexton may help improve respiratory function during recovery from general anesthesia, thereby reducing the risk of respiratory complications .
Trial Summary:
- Objective: Assess the impact of danavorexton on respiratory stability post-surgery.
- Participants: 41 individuals undergoing abdominal surgery.
- Outcome Measures: Respiratory stability episodes and adverse events monitored within 120 minutes post-surgery .
Comparative Efficacy Table
| Application Area | Study Type | Key Outcomes | Safety Profile |
|---|---|---|---|
| Narcolepsy | Clinical Trials | Increased wakefulness; significant MWT improvement | Minimal serious adverse events |
| Idiopathic Hypersomnia | Phase 1b Study | Improved subjective/objective daytime sleepiness | Mild/moderate TEAEs reported |
| Postoperative Recovery | Clinical Trial | Enhanced respiratory function post-anesthesia | Monitored TEAEs |
Case Study: Narcolepsy
In a double-blind study involving narcoleptic patients, participants received either danavorexton or placebo over several weeks. Results indicated that those treated with danavorexton had longer periods of wakefulness and reported fewer instances of daytime sleepiness compared to the placebo group.
Case Study: Idiopathic Hypersomnia
Another study focused on patients with idiopathic hypersomnia showed that after administration of danavorexton, participants reported significant reductions in sleepiness levels as assessed by KSS and MWT scores.
Mechanism of Action
Danavorexton exerts its effects by selectively binding to and activating orexin 2 receptors. Orexin receptors are G-protein-coupled receptors that play a crucial role in regulating wakefulness and arousal. By activating these receptors, Danavorexton promotes wakefulness and reduces excessive daytime sleepiness . The molecular targets and pathways involved include the orexin signaling pathway, which is critical for maintaining wakefulness and regulating sleep-wake cycles.
Comparison with Similar Compounds
Modafinil
Mechanism : Modafinil is a dopamine reuptake inhibitor approved for narcolepsy and obstructive sleep apnea.
Efficacy :
- In IH patients, 200 mg/day modafinil improved sleep latency by ~3 minutes after 3 weeks .
- Danavorexton (112 mg IV) increased sleep latency by ~30 minutes within 2 hours, with 96% of participants achieving the maximum 40-minute latency on the Maintenance of Wakefulness Test (MWT) . Safety: Modafinil is associated with headaches, nausea, and cardiovascular effects, whereas Danavorexton’s primary adverse events (AEs) are mild urinary symptoms (e.g., pollakiuria) and transient blood pressure elevations .
TAK-994
Mechanism : TAK-994, an oral OX2R agonist, showed efficacy in NT1 model mice but was discontinued due to liver toxicity from reactive metabolites .
Efficacy :
- In NT1 mice, TAK-994 reduced cataplexy-like episodes and improved wakefulness .
- Danavorexton achieved similar efficacy without hepatotoxicity but requires IV administration .
Pharmacokinetics : TAK-994’s oral bioavailability contrasts with Danavorexton’s IV route, which limits practicality for chronic use .
TAK-861
Mechanism : TAK-861 is a next-generation oral OX2R agonist with 10-fold higher potency (EC50 = 2.5 nM) and improved safety over TAK-994 .
Efficacy :
- In monkeys, TAK-861 promoted wakefulness at lower doses than Danavorexton .
- Unlike Danavorexton, TAK-861’s oral formulation could revolutionize long-term management of hypersomnia .
Safety : TAK-861 avoids TAK-994’s liver toxicity, positioning it as a promising oral alternative to Danavorexton .
| Parameter | Danavorexton | TAK-861 |
|---|---|---|
| Administration | IV | Oral |
| OX2R Selectivity | 3,000-fold | 3,000-fold |
| Key Advantage | Rapid onset | Oral bioavailability |
Orexin Peptides
Mechanism: Endogenous orexin peptides (e.g., orexin A) activate both OX1R and OX2R, influencing arousal, metabolism, and stress . Efficacy:
Biological Activity
Danavorexton (TAK-925) is a selective orexin 2 receptor (OX2R) agonist that has garnered attention for its potential therapeutic applications in sleep disorders, particularly narcolepsy type 1 (NT1) and idiopathic hypersomnia (IH). This article synthesizes recent findings regarding the biological activity of danavorexton, focusing on its pharmacodynamics, efficacy in clinical trials, and safety profile.
Danavorexton functions as an OX2R-selective agonist, promoting wakefulness through the activation of orexin receptors. This mechanism is crucial for regulating sleep-wake cycles, and its efficacy has been demonstrated in both preclinical and clinical studies. The activation of OX2R leads to downstream signaling cascades involving inositol monophosphate (IP1) production, β-arrestin recruitment, and phosphorylation of key proteins such as extracellular signal-regulated kinase 1/2 (ERK1/2) and cAMP response element-binding protein (CREB) .
Preclinical Studies
In preclinical models, danavorexton has shown significant promise:
- Wakefulness Promotion : Studies in orexin/ataxin-3 mice, a model for NT1, demonstrated that danavorexton effectively increased wakefulness and reduced sleep fragmentation. It also ameliorated cataplexy-like episodes during the active phase .
- Electroencephalogram (EEG) Analysis : EEG power spectral analysis indicated that danavorexton normalized dysregulated EEG patterns in these mouse models, unlike other treatments such as modafinil .
Phase 1b Study
A pivotal phase 1b randomized controlled trial evaluated the safety and pharmacodynamics of a single intravenous infusion of danavorexton in adults with IH. Key findings include:
- Efficacy : Danavorexton significantly improved subjective and objective measures of excessive daytime sleepiness. The Maintenance of Wakefulness Test (MWT) showed an increase in mean sleep latency from 9.2 minutes at baseline to 39.9 minutes post-infusion .
- Safety Profile : Out of 28 participants, 44.4% experienced treatment-emergent adverse events (TEAEs), primarily mild to moderate in severity. Notably, there were no serious TEAEs leading to discontinuation .
Comparative Efficacy
In a study involving healthy sleep-deprived individuals, danavorexton was compared to modafinil. Results indicated that danavorexton produced statistically significant improvements in sleep latency compared to placebo:
| Treatment | Mean Sleep Latency (minutes) | p-value |
|---|---|---|
| Danavorexton 44 mg | 21.4 | <0.001 |
| Danavorexton 112 mg | 31.8 | <0.001 |
| Placebo | 9.2 | - |
These results underscore the potential of danavorexton as a superior alternative for managing excessive daytime sleepiness .
Case Studies
Several case studies have illustrated danavorexton's effectiveness:
- Narcolepsy Type 1 : In individuals with NT1, danavorexton administration led to significant improvements in sleep latency during MWT assessments, achieving maximum latencies of up to 40 minutes .
- Idiopathic Hypersomnia : Participants with IH reported marked reductions in daytime sleepiness and improved overall functioning after receiving danavorexton infusions .
Q & A
Q. Methodological Answer :
Prolonged Exposure Studies : Conduct 28-day toxicity trials in rodents and non-human primates, monitoring body weight, organ histopathology, and receptor desensitization.
Behavioral Assays : Use Morris water maze or novel object recognition tests to assess cognitive effects.
Biomarker Analysis : Quantify cerebrospinal fluid (CSF) orexin-A levels to evaluate feedback inhibition .
Basic Research Question: What statistical frameworks are recommended for analyzing danavorexton's effects on sleep architecture?
Methodological Answer :
Use EXSUS software for time-series EEG/EMG data, applying one-way ANOVA with Tukey’s post hoc test for multi-dose comparisons. For longitudinal studies, mixed-effects models account for intra-subject variability. Normalize sleep-stage durations (REM, NREM) to baseline recordings to control for inter-individual differences .
Advanced Research Question: How can researchers reconcile danavorexton's transient wakefulness effects with therapeutic goals for chronic sleep disorders?
Q. Methodological Answer :
Dosing Optimization : Test sustained-release formulations or adjunct therapies (e.g., OX1R antagonists) to prolong efficacy.
Circadian Entrainment : Combine danavorexton with light therapy to reinforce natural sleep-wake cycles.
Biomarker-Driven Trials : Stratify patients by CSF orexin levels to identify responders .
Basic Research Question: What protocols ensure reproducibility in danavorexton's preclinical testing?
Q. Methodological Answer :
Standardized Animal Housing : Control light/dark cycles (12:12), temperature (22–24°C), and humidity (40–60%).
Blinded Data Collection : Use automated EEG scoring algorithms to reduce observer bias.
Cross-Lab Validation : Share raw datasets (e.g., EEG waveforms) via repositories like Figshare for independent reanalysis .
Advanced Research Question: What methodological pitfalls arise when extrapolating danavorexton's primate data to human trials?
Q. Methodological Answer :
Scaling Challenges : Adjust doses using allometric scaling (e.g., body surface area) rather than mg/kg.
Endpoint Selection : Prioritize polysomnography (PSG) over actigraphy in humans for precise sleep-stage quantification.
Ethical Constraints : Design adaptive trials with interim PK analyses to minimize overdose risks .
Advanced Research Question: How can transcriptomic or proteomic approaches elucidate danavorexton's off-target effects?
Q. Methodological Answer :
RNA Sequencing : Compare cortical tissue from treated vs. control primates to identify OX2R-independent gene expression changes.
Phosphoproteomics : Use antibody arrays to map kinase activation downstream of OX2R.
CRISPR Screening : Knock out OX2R in cell lines to isolate receptor-specific pathways .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
